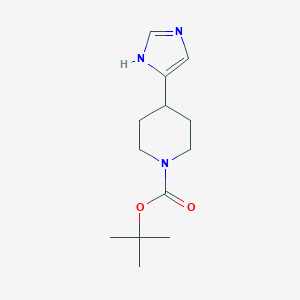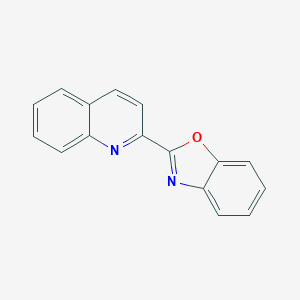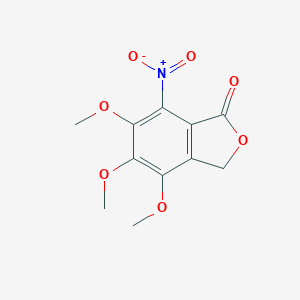
6-O-Benzyl-D-glucal
Vue d'ensemble
Description
6-O-Benzyl-D-glucal is a key component in the biomedical industry used in the research and development of pharmaceutical drugs, such as antiviral drugs and anticancer drugs . It belongs to the category of carbohydrates, nucleosides, and nucleotides .
Synthesis Analysis
The synthesis of this compound involves a variety of methods. One method involves direct beta-glucosidation between benzyl alcohol and D-glucose using the immobilized beta-glucosidase from almonds with the synthetic prepolymer ENTP-4000 . Another method involves the use of microwave conditions to convert glycals into dibutylstannylene acetal or other derivatives .Molecular Structure Analysis
The molecular formula of this compound is C13H16O4 . The glucal moiety has a β twist-boat conformation . The 4,6-O-benzylidene acetal is α- rather than β-directing .Chemical Reactions Analysis
Benzylated glycals, such as this compound, are frequently employed as reactive enol ether type substrates in a variety of electrophilic addition reactions . They are considered to be readily available substrates, and their syntheses involve some steps of limited efficiency, chromatographic separations, or costly reagents .Applications De Recherche Scientifique
Regio- and Stereoselectivity in Nucleophile Additions : 6-O-Benzyl-D-glucal derivatives have been examined for their reactions with various nucleophiles. These studies found that depending on the nucleophile's ability to coordinate with the oxirane oxygen, different pathways of addition are favored. This understanding is crucial for designing selective synthetic routes in carbohydrate chemistry (Di Bussolo et al., 2004).
Selective Debentzylation and Substitution Reactions : Research has shown that O-Benzyl-protected C-2 formyl glycals, including those derived from this compound, can be selectively deprotected and modified. These modifications are crucial for the synthesis of constrained beta-sugar amino acids, which have applications in developing new pharmaceuticals and studying biological processes (Rawal et al., 2009).
Microwave-Assisted Regioselective Benzylation : This technique has been applied to D-glucal and its derivatives for efficient benzylation. Notably, this method significantly reduces reaction times compared to classical synthesis, which is beneficial for rapid and efficient production of these compounds (Bieg et al., 2012).
Synthesis of 4,6-O-Benzylidene Glucal : this compound has been used in the facile synthesis of 4,6-O-Benzylidene protected d-glucal, which is a valuable synthetic intermediate. This method utilizes readily available and inexpensive starting materials, highlighting the compound's versatility in synthetic carbohydrate chemistry (Chambers et al., 2003).
Hydroformylation with Rhodium Catalysts : Hydroformylation of various protected glucal derivatives, including those derived from this compound, has been explored using rhodium catalytic systems. This process is significant for introducing formyl groups into the glucal backbone, providing a route to a broad range of compounds (Fernández et al., 1998).
Synthesis of Saccharide Polymers : this compound derivatives have been used in the synthesis of saccharide polymers. These polymers have potential applications in various fields, including biodegradable materials and drug delivery systems (Yaacoub et al., 1997).
Mécanisme D'action
Target of Action
6-O-Benzyl-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that have 3 to 10 simple sugars linked together. They play many roles in all forms of life, including cell-cell recognition and interaction, host-pathogen interaction, and many others.
Mode of Action
It is known that it can undergo addition reactions with various nucleophiles . The pathway of these reactions (1,4-regio- and beta-stereoselective or an anti 1,2-addition) depends on the ability of the nucleophile .
Orientations Futures
Propriétés
IUPAC Name |
(2R,3S,4R)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-11-6-7-17-12(13(11)15)9-16-8-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGBCAJRWMYHR-UPJWGTAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370468 | |
| Record name | 6-O-Benzylglucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165524-85-6 | |
| Record name | 6-O-Benzylglucal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



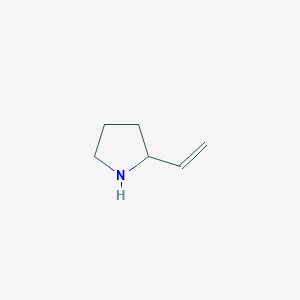

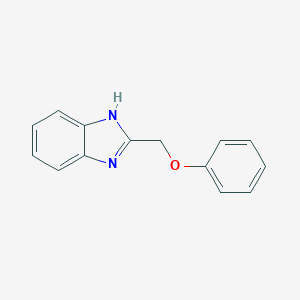
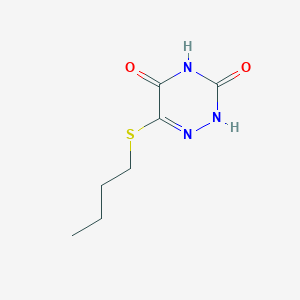
![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)
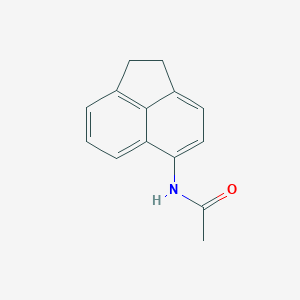

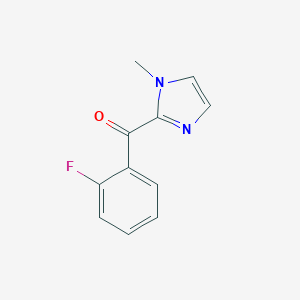
![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)
![[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate](/img/structure/B181908.png)
